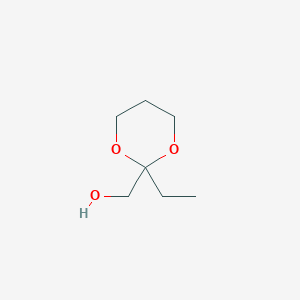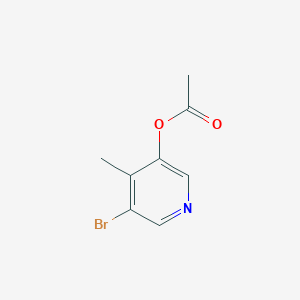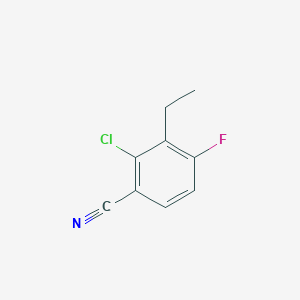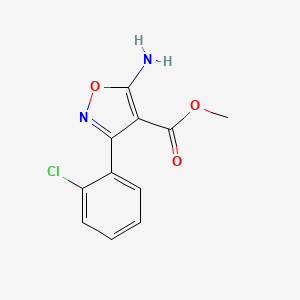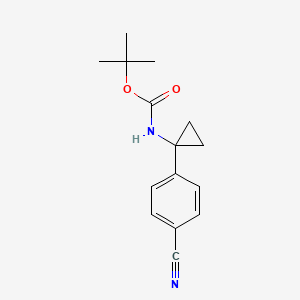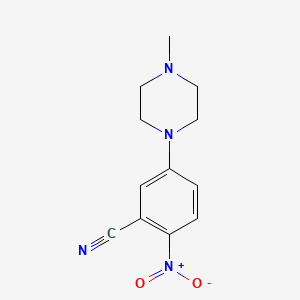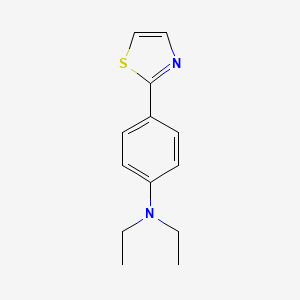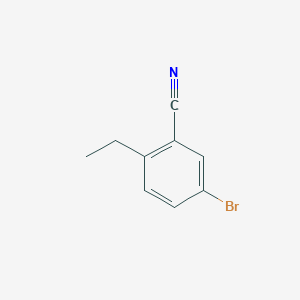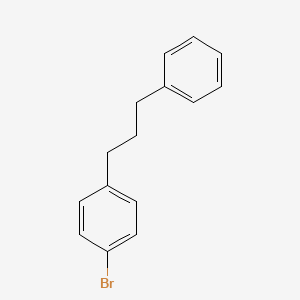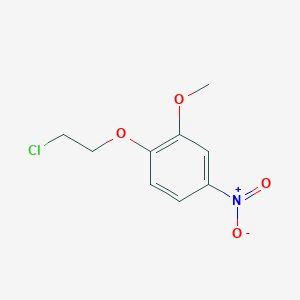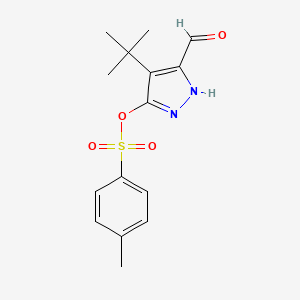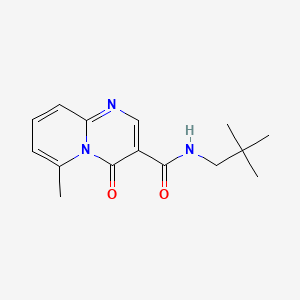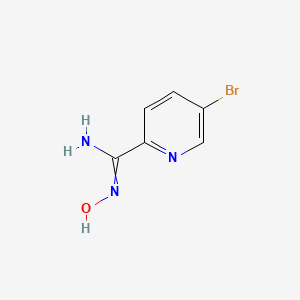
5-bromo-N''-hydroxypyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N’-hydroxypicolinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom at the 5-position of the picolinimidamide structure, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-hydroxypicolinimidamide typically involves the bromination of picolinimidamide derivatives. One common method includes the use of pyridinium bromochromate (PBC) in an acetic acid medium. The reaction mixture is heated to 90°C, leading to the formation of the desired brominated product .
Industrial Production Methods
While specific industrial production methods for 5-bromo-N’-hydroxypicolinimidamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-hydroxypicolinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and arylboronic acids to form carbon-carbon bonds.
Bromination: Pyridinium bromochromate (PBC) in acetic acid is commonly used for the bromination of picolinimidamide derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted derivatives of 5-bromo-N’-hydroxypicolinimidamide .
Scientific Research Applications
5-bromo-N’-hydroxypicolinimidamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-bromo-N’-hydroxypicolinimidamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit tyrosine kinase activity, leading to cell cycle arrest and induction of apoptosis in cancer cells . The bromine atom at the 5-position plays a crucial role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2’-deoxyuridine: Known for its radiosensitizing effects in cancer therapy.
5-bromoindole derivatives: Studied for their anticancer and VEGFR-2 inhibitory effects.
Uniqueness
5-bromo-N’-hydroxypicolinimidamide is unique due to its specific structural features, such as the hydroxyl group and the bromine atom at the 5-position, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
5-bromo-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI Key |
DNYNBLKRHFZGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzoic acid](/img/structure/B8578963.png)
